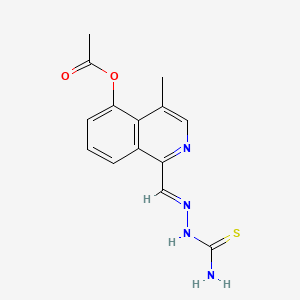
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an isoquinoline ring, an acetate ester, and a thiosemicarbazone moiety, which contribute to its diverse reactivity and potential utility in research and industry.
准备方法
The synthesis of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Thiosemicarbazone Group: The thiosemicarbazone group is introduced by reacting the isoquinoline derivative with thiosemicarbazide under acidic conditions.
Acetylation: The final step involves acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
化学反应分析
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate undergoes various chemical reactions due to its functional groups:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like amines or alcohols replace the acetate group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s thiosemicarbazone group exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to metal ions in metalloenzymes, disrupting their function.
Pathways Involved: The compound’s effects on cellular pathways are under investigation, with studies focusing on its impact on cell proliferation, apoptosis, and signal transduction pathways.
相似化合物的比较
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl benzoate and 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate share structural similarities but differ in their aromatic ring systems and substituents.
属性
CAS 编号 |
171880-39-0 |
|---|---|
分子式 |
C14H14N4O2S |
分子量 |
302.35 g/mol |
IUPAC 名称 |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]-4-methylisoquinolin-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-16-11(7-17-18-14(15)21)10-4-3-5-12(13(8)10)20-9(2)19/h3-7H,1-2H3,(H3,15,18,21)/b17-7+ |
InChI 键 |
HNJCGFUDXDBNGY-REZTVBANSA-N |
手性 SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)/C=N/NC(=S)N |
规范 SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


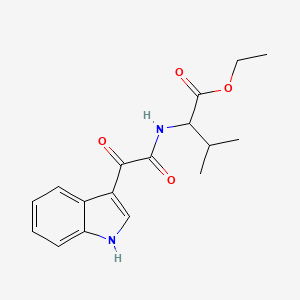



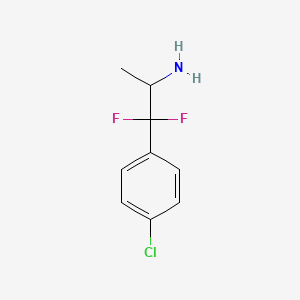
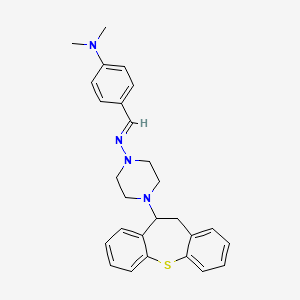
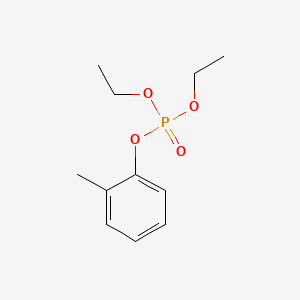


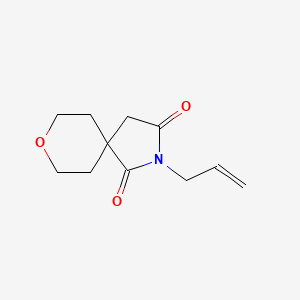


![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)

